molecular formula C8H7ClN4O2 B1377703 Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate CAS No. 1375474-57-9

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate

Cat. No.: B1377703
CAS No.: 1375474-57-9
M. Wt: 226.62 g/mol
InChI Key: WPEIJLMEJOGKQR-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction processes . Additionally, it binds to specific receptors on the cell surface, influencing cellular responses to external stimuli.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound modulates cell signaling pathways, such as the ERK and AKT pathways, which are critical for cell survival and growth . Furthermore, it impacts gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their activity and thereby disrupting normal cellular functions . This inhibition can lead to the activation of apoptotic pathways, resulting in programmed cell death. Additionally, the compound can modulate the expression of genes involved in cell cycle regulation, further influencing cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. The compound also affects metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as a catalyst-free and eco-friendly method for synthesizing similar triazolo compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and specificity towards certain molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies in medicinal chemistry.

Properties

IUPAC Name

ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIJLMEJOGKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-57-9
Record name ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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